D(+)-Glucose

描述

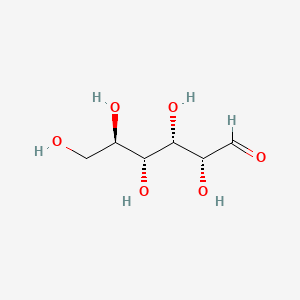

D(+)-Glucose (C₆H₁₂O₆) is a monosaccharide and the most abundant hexose in nature, serving as a primary energy source in biological systems. It exists predominantly in cyclic forms (α- and β-anomers) in aqueous solutions, with an open-chain aldehyde structure in equilibrium . Key properties include a molecular weight of 180.16 g/mol, melting point of 150–152°C, and high solubility in water (91 g/100 mL at 25°C) . This compound is widely used in food, pharmaceuticals, and biochemical research .

准备方法

Catalytic Hydrolysis of β-Cellobiose to D(+)-Glucose

Reaction Mechanism and Optimization

The hydrolysis of β-cellobiose, a disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond, is a direct route to this compound. Using sulfuric acid as a catalyst, this method operates at 130°C under pH 4 for 6 hours in an inert nitrogen atmosphere . The reaction proceeds via protonation of the glycosidic oxygen, followed by nucleophilic attack by water, cleaving the bond to yield two glucose molecules:

Kinetic studies reveal that the reaction follows pseudo-first-order kinetics, with the rate constant heavily dependent on temperature and catalyst concentration. A 5 wt% sulfuric acid concentration maximizes glucose yield while minimizing fructose formation, a common side product .

Industrial Feasibility

This method’s scalability is enhanced by the use of magnetic catalysts (e.g., silica-supported iron oxides), which simplify recovery and reuse. Post-reaction, the catalyst is separated magnetically, washed, and vacuum-dried, retaining >90% activity over five cycles . However, the requirement for high temperatures and corrosive acids necessitates specialized reactor materials, increasing capital costs.

Table 1: Catalytic Hydrolysis of β-Cellobiose

| Parameter | Value |

|---|---|

| Temperature | 130°C |

| Catalyst | H₂SO₄ (5 wt%) |

| Reaction Time | 6 hours |

| Glucose Yield | 91.1% |

| Fructose Byproduct | <3% |

Enzymatic Hydrolysis of Starch to this compound

Two-Step Enzymatic Process

Industrial glucose production predominantly relies on starch hydrolysis, a two-step enzymatic process:

-

Liquefaction : α-Amylase breaks starch into dextrins at 90–110°C.

-

Saccharification : Glucoamylase hydrolyzes dextrins into glucose at 60°C and pH 4.5 .

Glucoamylase cleaves α-1,4 and α-1,6 bonds sequentially from the non-reducing ends, ensuring near-complete conversion. Engineered variants, such as Asn182→Ala mutants, reduce undesired transglycosylation (e.g., isomaltose formation) by 78% compared to wild-type enzymes .

Kinetic and Selectivity Enhancements

Studies using ¹H NMR spectrometry show that wild-type glucoamylase produces isomaltose and isomaltotriose at rates of 0.12 mM/min and 0.04 mM/min, respectively, under 30% glucose loading . Mutant enzymes, however, suppress these byproducts to <0.03 mM/min, enhancing glucose purity to 99.5%.

Table 2: Enzymatic Starch Hydrolysis Parameters

| Parameter | Value |

|---|---|

| α-Amylase Temperature | 95°C |

| Glucoamylase pH | 4.5 |

| Reaction Time | 48–72 hours |

| Glucose Purity | 99.5% |

| Enzyme Cost | $5–10/kg starch |

Comparative Analysis of Preparation Methods

Efficiency and Yield

-

Catalytic Hydrolysis : High yield (91.1%) but energy-intensive (130°C).

-

Enzymatic Hydrolysis : Lower operational temperatures (60°C) but longer reaction times (72 hours).

Industrial Adoption

Enzymatic methods dominate due to milder conditions and compatibility with food-grade standards. Catalytic routes, however, are favored in biorefineries utilizing cellulosic biomass.

化学反应分析

Cyclic Forms and Mutarotation

D-glucose exists primarily in two cyclic forms: α-D-glucopyranose and β-D-glucopyranose. These forms are in equilibrium with a small amount of the open-chain aldehyde form. In aqueous solutions, the equilibrium mixture consists of about 36% α-D-glucose and 64% β-D-glucose, with less than 0.02% in the open-chain form . This interconversion between the α and β forms is known as mutarotation .

| Form | Percentage in Aqueous Solution |

|---|---|

| α-D-Glucopyranose | 36% |

| β-D-Glucopyranose | 64% |

| Open-Chain Aldehyde | <0.02% |

The mutarotation process can be accelerated by adding acid or base, which facilitates the conversion between the α and β anomers through the open-chain form .

Oxidation Reactions

D-glucose can undergo oxidation reactions, converting the aldehyde group into a carboxylic acid. This process is observed in several classical qualitative detection tests:

-

Fehling Test : Glucose is oxidized by Fehling's reagents, resulting in a brick-red precipitate of copper(I) oxide .

-

Tollens Test : Glucose reduces silver nitrate to form a silver mirror .

-

Barfoed Test : Glucose reacts with copper acetate to produce a reddish-brown copper(I) oxide .

In more complex oxidation reactions, D-glucose can be converted into glucaric acid and other uronic acids like glucuronic acid and gluconic acid. These reactions often involve catalysts such as platinum and can result in the formation of lactone derivatives .

Pyrolysis Reactions

Pyrolysis of D-glucose involves the thermal decomposition of glucose in the absence of oxygen. This process is complex, involving numerous reaction pathways that yield various products such as hydroxymethylfurfural (HMF), hydroxyacetaldehyde (HAA), and furfural (FF) . The reaction network for glucose pyrolysis is extensive, with over 31,000 reactions and transition states computed at the semiempirical quantum chemistry level .

| Major Pyrolysis Products | Yield (Mass %) |

|---|---|

| Hydroxymethylfurfural (HMF) | 20.0% |

| Furfural (FF) | 15.0% |

| Hydroxyacetaldehyde (HAA) | 13.5% |

| 3-Hydroxy-2-butanone (3FO) | 5.0% |

| Dehydroxyacetic acid (DHA) | 3.9% |

| 3-Hydroxybutyrolactone (HBL) | 3.4% |

Glycosylation and Disaccharide Formation

D-glucose can participate in glycosylation reactions, forming disaccharides like maltose. Maltose is created through an α-1→4 glycosidic linkage between two glucose molecules . This reaction involves the formation of an acetal bond between the anomeric carbon of one glucose molecule and a hydroxyl group on another.

Plasma-Induced Oxidation

Recent studies have explored the oxidation of D-glucose using cold atmospheric plasma. This method involves reactive oxygen species generated by plasma, which effectively oxidize glucose. The reaction products include gluconic acid and other oxidation derivatives, with the reaction efficiency enhanced by the presence of nitrogen in the plasma environment .

科学研究应用

Diabetes Management

D(+)-Glucose plays a critical role in diabetes research and management. Recent advancements have demonstrated the development of fluorescent chiral-selective receptor systems that can detect D-glucose with high sensitivity and selectivity. These systems utilize γ-cyclodextrin and monoboronic acid-based receptors, which enhance fluorescence in the presence of D-glucose, making them promising tools for diabetes diagnostics. They can detect glucose concentrations as low as 1.1 μM, which is particularly beneficial for early diagnosis in infants where blood sample volume is limited .

Cytotoxicity and Genotoxicity

Research has highlighted the cytotoxic effects of high concentrations of D-glucose on cancer cells, specifically MCF-7 breast cancer cells. Studies indicate that elevated levels of D-glucose can reduce cell viability and induce apoptosis in a dose-dependent manner. This suggests that while D-glucose is essential for normal cellular function, excessive amounts may contribute to cancer progression through genotoxic mechanisms .

Fermentation Processes

This compound serves as a crucial carbon source in fermentation processes for producing biofuels and other bioproducts. A study evaluated the use of Laminaria digitata hydrolysate supplemented with D-glucose for cultivating various microorganisms. The results indicated significant ethanol production, demonstrating the effectiveness of D-glucose in enhancing fermentation yields .

| Fermentation Products | Strain | Initial Glucose (g/L) | Ethanol Yield (g/L) |

|---|---|---|---|

| AK17 | 50% Hydrolysate | 4.92 ± 0.25 | 2.45 ± 0.14 |

| S. cerevisiae | 100% Hydrolysate | 9.27 ± 0.13 | 3.47 ± 0.12 |

Nanoparticle Fabrication

This compound is also utilized in the fabrication of gold nanoparticles (AuNPs) for colorimetric detection methods in food safety and pathogen identification. The reduction of gold ions by D-glucose allows for the rapid detection of pathogens such as Enterococcus faecium and Staphylococcus aureus, with limits of detection as low as 10 CFU/mL . This method simplifies molecular diagnostics and enhances sensitivity.

Chronic Toxicity

Long-term exposure studies have shown that high concentrations of D-glucose can lead to increased body weight and altered metabolic parameters in animal models without affecting general behavior or mortality rates . These findings underscore the need for careful monitoring of glucose levels in dietary contexts.

Case Studies Summary

- Diabetes Diagnostics : Development of fluorescent sensors using D-glucose for enhanced detection capabilities.

- Cancer Research : Investigating the cytotoxic effects of high glucose concentrations on MCF-7 cells.

- Bioprocessing : Utilizing D-glucose in fermentation studies to optimize bioethanol production.

- Pathogen Detection : Employing D-glucose in nanoparticle synthesis for rapid food safety tests.

作用机制

The primary mechanism of action of D(+)-Glucose involves its role in cellular metabolism. It is transported into cells via glucose transporters and undergoes glycolysis to produce pyruvate, which enters the citric acid cycle to generate adenosine triphosphate (ATP). This process provides energy for various cellular functions. The compound also participates in the pentose phosphate pathway, which generates reducing equivalents in the form of nicotinamide adenine dinucleotide phosphate (NADPH) and ribose-5-phosphate for nucleotide synthesis.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Isomers: α-D-Glucose vs. β-D-Glucose

D(+)-Glucose exists as two anomers (α and β) differing in the orientation of the hydroxyl group at the C1 position. Computational studies show distinct structural parameters:

| Parameter | α-D-Glucose (Experimental) | α-D-Glucose (Calculated) | β-D-Glucose (Experimental) | β-D-Glucose (Calculated) |

|---|---|---|---|---|

| C1–O5 Bond Length (Å) | 1.419 | 1.422 | 1.396 | 1.401 |

| C1–C2 Bond Angle (°) | 109.5 | 109.7 | 111.2 | 111.5 |

The β-anomer exhibits slightly greater thermodynamic stability due to reduced steric hindrance .

Stereoisomers: D-Glucose vs. D-Fructose and D-Galactose

| Property | This compound | D-Fructose | D-Galactose |

|---|---|---|---|

| Classification | Aldohexose | Ketohexose | Aldohexose |

| Optical Rotation | +52.7° (water) | −92° (water) | +80.2° (water) |

| Metabolic Pathway | Glycolysis | Fructolysis | Leloir Pathway |

| Solubility (g/100 mL) | 91 | 375 | 65 |

D-Fructose, a structural isomer, is sweeter and metabolized independently, while D-galactose differs in C4 hydroxyl orientation, requiring conversion to glucose for energy production .

Rare Sugars: D-Allose and D-Allulose

D-Allose (C₆H₁₂O₆), an epimer of glucose at C3, exhibits unique physiological effects, such as antioxidant properties and insulin mimetic activity.

Chemical Derivatives: 6-Phospho-D-Glucose

Phosphorylation at C6 yields 6-phospho-D-glucose, a key intermediate in glycolysis. Unlike free glucose, it cannot cross cell membranes and is regulated by insulin-dependent pathways .

Selenium-Containing Analogues

NPC43, a selenium-containing adenosine derivative with diacetyl esters at C2' and C3', inhibits hepatic glucose production in HepG2 cells (85% inhibition at 10 μM). Structural modifications, such as replacing selenium with sulfur (Compound #68) or altering ester groups (Compounds #50, #53), reduce activity by 30–70% .

| Compound | Modification | Glucose Inhibition (%) |

|---|---|---|

| NPC43 | Selenium + diacetyl ester | 85 |

| Compound #68 | Sulfur substitution | 55 |

| Compound #50 | Cyclic carbonate at C2'/C3' | 25 |

| Compound #53 | Morpholino carboxylate | 18 |

Isotopic Derivatives: D-(+)-Glucose-¹³C₆

Stable isotope-labeled glucose (e.g., D-(+)-Glucose-¹³C₆) is used in metabolic tracing studies to monitor glycolysis and gluconeogenesis fluxes .

生物活性

D(+)-Glucose, commonly known simply as glucose, is a fundamental carbohydrate that plays a pivotal role in various biological processes. This article explores the biological activities of this compound, focusing on its metabolic pathways, regulatory functions, and potential therapeutic applications.

Metabolic Pathways

This compound is primarily known for its role in energy metabolism. It serves as a primary source of energy for cells through glycolysis, a metabolic pathway that converts glucose into pyruvate, yielding ATP and NADH. The glycolytic pathway can be divided into two phases:

- Preparatory Phase : Glucose is phosphorylated by hexokinase to form glucose-6-phosphate, which activates glucose for subsequent breakdown.

- Energy-Releasing Phase : The conversion of glucose ultimately yields up to 36 ATP molecules through aerobic respiration.

The overall reaction can be summarized as follows:

Regulatory Functions

This compound influences various physiological processes beyond energy production:

- Gene Regulation : Glucose can regulate gene transcription and enzyme activity. It affects the secretion of hormones such as insulin, which is crucial for maintaining glucose homeostasis in the body .

- Neuronal Activity : In glucoregulatory neurons, glucose levels can modulate neuronal excitability and neurotransmitter release, affecting overall brain function .

- Posttranslational Modifications : Glucose participates in glycosylation processes that modify proteins and lipids, impacting their function and interactions .

Biological Activity and Therapeutic Potential

Research has demonstrated that this compound has various biological activities that may be harnessed for therapeutic purposes:

- Antimicrobial Properties : Studies have shown that this compound derivatives exhibit inhibitory activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, D-glucose-conjugated compounds have been reported to have minimum inhibitory concentrations (MIC) ranging from 0.78 to 6.25 μg/mL against tested strains .

- Antioxidant Activity : Melanoidins derived from this compound through Maillard reactions exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

Case Studies

Several case studies highlight the biological significance of this compound:

- Diabetes Management : Research indicates that biotin supplementation can enhance glucose utilization and improve insulin sensitivity in diabetic patients. This effect is linked to the regulation of genes involved in glucose metabolism .

- Cancer Metabolism : In cancer cells, altered glucose metabolism (the Warburg effect) facilitates rapid proliferation. Targeting glucose uptake pathways presents a potential therapeutic strategy for cancer treatment.

Data Tables

常见问题

Basic Research Questions

Q. What critical steps ensure the purity and stability of D(+)-Glucose in cell culture experiments?

- Methodological Answer :

- Store this compound in airtight containers with desiccants to prevent hygroscopic absorption .

- Validate purity using high-performance liquid chromatography (HPLC) or enzymatic assays, ensuring endotoxin levels ≤5.0 I.U./g for cell culture applications .

- Monitor storage conditions (avoid heat, oxidizing agents, and extreme pH) as per safety guidelines .

Q. How should researchers handle hygroscopic this compound to minimize experimental variability?

- Methodological Answer :

- Use anhydrous this compound with particle sizes <315 µm for consistent solubility .

- Pre-dry aliquots at 60°C for 24 hours before use in moisture-sensitive experiments .

- Conduct gravimetric analysis post-handling to confirm no significant mass change due to moisture absorption .

Q. What are the best practices for preparing standardized this compound solutions?

- Methodological Answer :

- Dissolve in ultrapure water (18.2 MΩ·cm resistivity) and filter through 0.22 µm membranes to remove particulates .

- Calibrate solutions using a refractometer or enzymatic kits (e.g., D-Fructose/D-Glucose Assay Kit K-FRUGL) to verify concentration .

- Document pH adjustments (if required) and validate stability over time using spectrophotometric methods .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic flux in different cell lines be resolved?

- Methodological Answer :

- Control for cell line-specific factors (e.g., GLUT transporter expression) using RNA sequencing or immunoblotting .

- Normalize flux data to intracellular ATP levels or hexokinase activity to account for metabolic baseline variability .

- Apply mixed-effects statistical models to distinguish biological variation from technical noise .

Q. What advanced techniques differentiate this compound from its stereoisomers in complex biological matrices?

- Methodological Answer :

- Use chiral chromatography (e.g., β-cyclodextrin columns) with mass spectrometry for structural confirmation .

- Employ NMR spectroscopy (¹³C or ¹H) to detect anomeric proton signals unique to this compound .

- Validate specificity via enzymatic degradation with glucose oxidase, which selectively targets β-D-glucose .

Q. How should researchers design experiments to address discrepancies in glucose uptake kinetics under hypoxic conditions?

- Methodological Answer :

- Implement real-time metabolic profiling (e.g., Seahorse XF Analyzer) to measure oxygen consumption and extracellular acidification rates .

- Include isotopically labeled [U-¹³C] glucose to trace metabolic pathways via LC-MS .

- Apply multivariate regression to isolate hypoxia-induced effects from confounding variables like pH or nutrient depletion .

Q. What statistical frameworks are optimal for analyzing time-resolved glucose metabolism data?

- Methodological Answer :

- Use nonlinear regression to model Michaelis-Menten kinetics for transport and enzymatic steps .

- Apply principal component analysis (PCA) to identify clusters in multi-omics datasets (e.g., transcriptomics + metabolomics) .

- Quantify uncertainty via Monte Carlo simulations, incorporating measurement errors from assay kits .

Q. Data Contradiction & Validation

Q. How can researchers validate conflicting reports on this compound’s role in oxidative stress?

- Methodological Answer :

- Standardize experimental conditions (e.g., glucose concentration, exposure duration, and ROS detection methods) .

- Cross-validate findings using orthogonal assays: Amplex Red for H₂O₂ and qPCR for antioxidant gene expression .

- Perform meta-analysis of published data to identify confounding variables (e.g., cell type, glucose source) .

Q. What strategies mitigate batch-to-batch variability in this compound reagents?

- Methodological Answer :

- Request certificates of analysis (CoA) from suppliers, verifying purity (≥99.5%) and endotoxin levels .

- Pre-test each batch in a pilot experiment (e.g., glucose deprivation/replenishment assay) to confirm biological activity .

- Use internal standards (e.g., deuterated glucose) in mass spectrometry workflows to normalize inter-batch differences .

Q. Experimental Design & Optimization

Q. How to optimize this compound concentrations for in vitro vs. in vivo metabolic studies?

- Methodological Answer :

- For in vitro: Perform dose-response curves (1–25 mM) aligned with physiological plasma levels (5.5 mM in humans) .

- For in vivo: Use stable isotope tracers (e.g., [6,6-²H₂] glucose) to distinguish exogenous vs. endogenous glucose .

- Model pharmacokinetics using compartmental analysis to account for tissue-specific uptake rates .

属性

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25191-16-6 | |

| Record name | Polyglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25191-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022910, DTXSID4048729 | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50-99-7, 815-92-9, 19030-38-7, 28823-03-2, 58367-01-4 | |

| Record name | Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucose [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with carbon-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019030387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glucose, labeled with tritium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028823032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01914 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDROUS DEXTROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SL0G7R0OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。